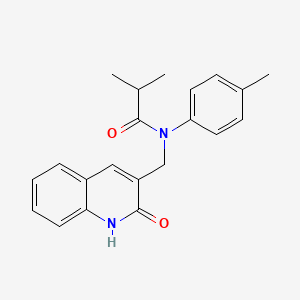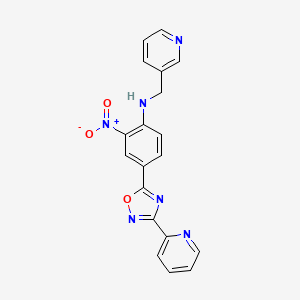
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, also known as DIPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPPA is a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor growth and progression.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide selectively inhibits CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate, which is essential for tumor cell survival and growth. This leads to the accumulation of carbon dioxide and acidification of the tumor microenvironment, which in turn inhibits tumor growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has been found to selectively inhibit CA IX without affecting other isoforms of carbonic anhydrase, which are essential for normal physiological functions. This compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic efficacy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide is its selectivity for CA IX, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.
Direcciones Futuras
For N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide research include optimizing its formulation and delivery for clinical use, investigating its efficacy in combination with other cancer treatments, and exploring its potential therapeutic applications in other diseases, such as glaucoma and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on tumor microenvironment and immune system.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with 4-(N-isobutylsulfamoyl)aniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 3-bromopropionyl chloride in the presence of triethylamine to yield this compound. The purity of the compound can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CA IX is overexpressed in many types of cancer, including breast, lung, colon, and pancreatic cancer, and is associated with poor prognosis and resistance to chemotherapy. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by selectively targeting CA IX. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination with these treatments.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)14-22-29(25,26)18-9-5-16(6-10-18)7-12-21(24)23-19-11-8-17(27-3)13-20(19)28-4/h5-6,8-11,13,15,22H,7,12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWEIOANBSVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)


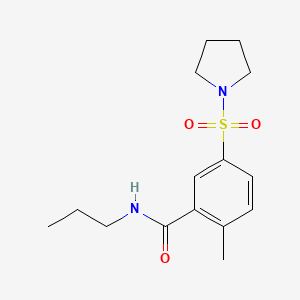
![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)
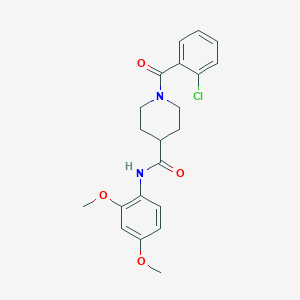
![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)

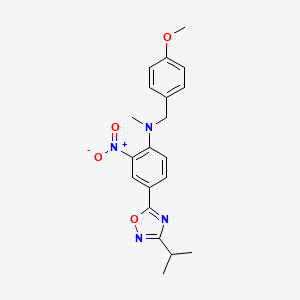
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
